

barium manganate CAS number 7787-35-1

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Compound of Interest

Compound Name: *Barium manganate*

Cat. No.: *B1587168*

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An In-depth Technical Guide to **Barium Manganate** (CAS 7787-35-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium manganate (BaMnO_4 , CAS No. 7787-35-1) is an inorganic compound featuring manganese in a +6 oxidation state.^[1] It is recognized as a powerful and selective oxidizing agent in organic synthesis, providing a viable alternative to other manganese oxides.^[1] This document provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, spectroscopic and crystallographic data, primary applications in organic chemistry, and essential safety and handling protocols. The information is structured to serve as a practical guide for laboratory and development professionals.

Physicochemical Properties

Barium manganate is a stable, fine crystalline powder, typically blue to dark blue-black in appearance.^{[2][3]} It is indefinitely stable and can be stored for extended periods under dry conditions.^[1] It is generally insoluble or only slightly soluble in water.^{[1][2][3]}

Table 1: Physicochemical and Identification Data for **Barium Manganate**

Property	Value	Reference(s)
CAS Number	7787-35-1	[1]
Molecular Formula	BaMnO ₄	[1][4]
Molecular Weight	256.26 g/mol	[1][4]
Appearance	Blue to dark blue-black fine crystalline powder or chunks	[2][3][5]
Density	4.85 g/cm ³ at 25 °C	[1][2]
Solubility	Insoluble or slightly soluble in water	[1][2][3]
IUPAC Name	barium(2+);dioxido(dioxo)manganese	[2][4]
InChI	InChI=1S/Ba.Mn.4O/q+2;;;;;2*-1	[1][2]
InChI Key	ZZCNKSMCIZCVDR-UHFFFAOYSA-N	[1][2]
Canonical SMILES	[O-]--INVALID-LINK--(=O)[O-].[Ba+2]	[1][2]
EC Number	232-109-6	[1]

Crystal Structure and Spectroscopic Data

Barium manganate is isomorphous with compounds like barium chromate (BaCrO₄) and barium sulfate (BaSO₄).^[1] The manganate(VI) ion (MnO₄²⁻) is a d¹ ion and possesses a tetrahedral geometry, with Mn-O bond angles of approximately 109.5°. ^{[1][6]}

Table 2: Structural and Spectroscopic Properties

Parameter	Value	Reference(s)
Crystal System	Isomorphous with BaCrO ₄ and BaSO ₄	[1]
Geometry	The MnO ₄ ²⁻ ion is tetrahedral	[1][6]
Mn-O Bond Length	1.66 Å (identical to K ₂ MnO ₄)	[1]
IR Spectra	FTIR data available (Mulled in perfluorinated hydrocarbon: 4000-1350 cm ⁻¹ ; Muller in mineral oil: 1350-450 cm ⁻¹)	[4]

Synthesis and Preparation

Barium manganate can be synthesized through several routes, most commonly via salt metathesis or high-temperature solid-state reactions.[2][7]

Experimental Protocols

Protocol 3.1.1: Synthesis via Salt Metathesis Reaction

This method relies on the precipitation of the insoluble **barium manganate** from a solution of potassium manganate and a soluble barium salt.[1][8]

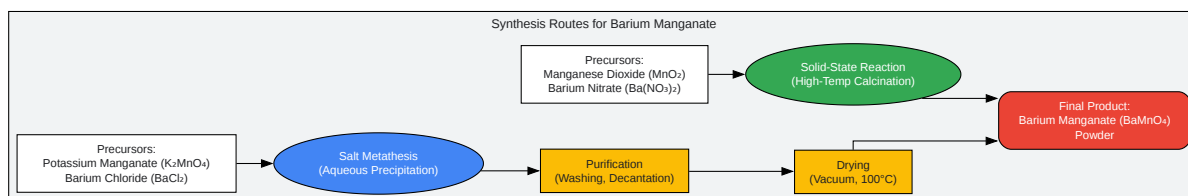
- Preparation of Potassium Manganate (K₂MnO₄): Fuse manganese dioxide (MnO₂) with a strong base like potassium hydroxide (KOH) at approximately 350°C to produce an intermediate dark green potassium manganate.[7]
- Precipitation: Prepare an aqueous solution of the crude potassium manganate. The solution must be kept basic to prevent disproportionation.[8]
- Reaction: Add a solution of barium chloride (BaCl₂) to the potassium manganate solution. Insoluble **barium manganate** will precipitate out of the solution.[1]
 - Reaction: $\text{BaCl}_2 + \text{K}_2\text{MnO}_4 \rightarrow \text{BaMnO}_4\downarrow + 2 \text{KCl}$ [1]

- Purification: Wash the resulting salt with conductivity water by decantation until the supernatant tests negative for Ba^{2+} ions.[9]
- Drying: Remove excess water under a vacuum. The final traces of water can be removed by heating at 100°C , followed by drying in a vacuum desiccator over P_2O_5 . [9]

Protocol 3.1.2: High-Temperature Solid-State Synthesis

This "ceramic method" involves the high-temperature reaction of solid precursors.[7]

- Precursor Mixing: Intimately mix stoichiometric amounts of manganese dioxide (MnO_2) and either barium carbonate (BaCO_3) or barium nitrate ($\text{Ba}(\text{NO}_3)_2$). [2][7][10]
- Calcination: Heat the mixture in a furnace. For the $\text{Ba}(\text{NO}_3)_2$ and MnO_2 mixture, temperatures between 600 and 630°C are used.[7] For complex manganates, annealing temperatures may exceed 1400°C to achieve a phase-pure product.[7]
- Crystallization: Careful control of the annealing temperature and duration is critical to obtain the desired phase and properties.[7]
- Cooling and Grinding: Allow the product to cool to room temperature. The resulting solid can be ground to a fine powder.



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Caption: General workflows for the synthesis of **Barium Manganate**.

Applications in Organic Synthesis

Barium manganate is a highly effective and selective oxidizing agent, often used as a substitute for MnO_2 due to its easier preparation and more favorable substrate-to-oxidant ratios.^{[1][7]} It is particularly useful for oxidizing various functional groups without affecting saturated hydrocarbons, alkenes, or unsaturated ketones.^[1]

Table 3: Oxidative Transformations using **Barium Manganate**

Substrate Class	Product Class	Reference(s)
Primary Alcohols	Aldehydes	^{[1][2][7]}
Secondary Alcohols	Ketones	^[7]
Diols	Lactones	^{[1][2][5]}
Thiols	Disulfides	^{[1][2][7]}
Aromatic Amines	Azo-compounds	^{[1][2][7]}
Hydroquinone	p-Benzoquinone	^{[1][2][7]}
Benzylamine	Benzaldehyde	^{[1][2][7]}
Hydrazones	Diazo compounds	^[1]

Experimental Protocols

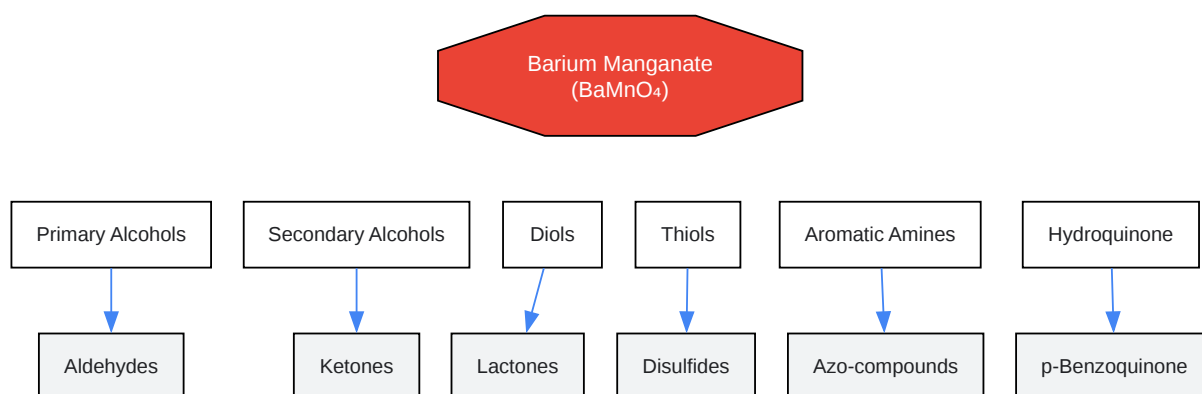
Protocol 4.1.1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general methodology for the selective oxidation of a primary alcohol.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol substrate in a suitable inert solvent (e.g., dichloromethane, chloroform, or hexane).
- **Addition of Oxidant:** Add **barium manganate** powder to the solution in excess (typically 5-10 molar equivalents relative to the substrate). The substrate:oxidant ratio should be optimized

for each specific reaction.

- **Reaction Monitoring:** Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid manganese dioxide byproduct and excess **barium manganate**.
- **Purification:** Wash the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be further purified by standard methods such as column chromatography or distillation.



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Caption: Selective oxidations mediated by **Barium Manganate**.

Other Applications

Beyond its primary role in organic synthesis, **barium manganate** has other industrial and research applications:

- Pigments: Historically, it was used to produce the pigment known as "manganese blue".[\[2\]](#)
[\[10\]](#)[\[11\]](#)
- Ceramics and Glass: It is used as a pigment in the manufacturing of ceramics and glass due to its stability and resistance to heat.[\[12\]](#)
- Environmental Remediation: **Barium manganate** is effective in treating contaminated water and soil by aiding in the removal of pollutants.[\[12\]](#)
- Material Science: It is used in the synthesis of new magnetic materials and ceramics.[\[12\]](#)
- Emerging Technologies: Research is being conducted on its use in electrochemical sensors and advanced battery systems.[\[12\]](#)

Safety and Handling

Barium manganate is a hazardous chemical that must be handled with appropriate safety precautions. It is a strong oxidizer and is harmful if swallowed or inhaled.[\[4\]](#)[\[5\]](#)[\[13\]](#)

Table 4: GHS Hazard and Safety Information

Category	Code(s)	Description	Reference(s)
Pictogram(s)	GHS03 (Flame over circle), GHS07 (Exclamation mark)	Oxidizer, Harmful/Irritant	[1][13]
Signal Word	Danger	[4]	
Hazard Statement(s)	H272, H302, H332	May intensify fire; oxidizer. Harmful if swallowed. Harmful if inhaled.	[4][13]
Precautionary Statement(s)	P210, P220, P261, P270, P280, P501	Keep away from heat. Keep away from clothing/combustible materials. Avoid breathing dust. Do not eat, drink or smoke when using. Wear protective gloves/eye protection. Dispose of contents/container to an approved waste disposal plant.	[4][13][14]

Handling and Storage:

- Handling: Avoid contact with skin and eyes and avoid the formation of dust.[14][15] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[15]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15] Store away from combustible materials, acids, and strong reducing agents.[14]

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